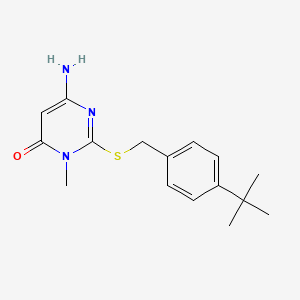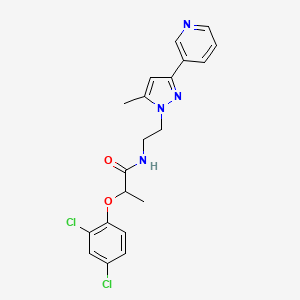
N-Me-aminopyrimidinone 9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-Me-aminopirimidinona 9 implica la ciclocondensación de carbonato de guanidina con oxopropanoato, seguida de la funcionalización en el grupo principal aminopirimidinona polisustituido . Las condiciones de reacción suelen incluir ciclocondensación catalizada por base .
Métodos de producción industrial: Si bien no se detallan los métodos específicos de producción industrial para N-Me-aminopirimidinona 9, el compuesto se sintetiza en una forma sintética altamente pura y está disponible para fines de investigación .
Análisis De Reacciones Químicas
Tipos de reacciones: N-Me-aminopirimidinona 9 se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en el anillo pirimidinona.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los grupos amino y metilo.
Reactivos y condiciones comunes:
Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Reactivos como los haluros de alquilo o los cloruros de acilo en condiciones básicas o ácidas.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos y funcionalizados de N-Me-aminopirimidinona 9, que se pueden explorar aún más por sus actividades biológicas.
Aplicaciones Científicas De Investigación
N-Me-aminopirimidinona 9 tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
N-Me-aminopirimidinona 9 ejerce sus efectos bloqueando el canal NaV1.7, un canal de iones de sodio dependiente de voltaje altamente expresado en neuronas aferentes somáticas . Este canal juega un papel crucial en la señalización del dolor inflamatorio. El compuesto se une al estado inactivo del canal NaV1.7 con un valor de IC50 de 100 nM, inhibiendo eficazmente su actividad y reduciendo la señalización del dolor .
Compuestos similares:
Derivados de aminopirimidinona: Estos compuestos comparten una estructura central de pirimidinona similar y también se investigan por sus propiedades de bloqueo de los canales de sodio.
Otros bloqueadores de NaV1.7: Compuestos como la tetrodotoxina y la saxitoxina también se dirigen a los canales NaV1.7 pero difieren en sus estructuras químicas y mecanismos de acción.
Singularidad: N-Me-aminopirimidinona 9 es única debido a su alta potencia y selectividad para el canal NaV1.7, efectos mínimos fuera del objetivo y propiedades farmacocinéticas mejoradas . Estas características lo convierten en un candidato prometedor para futuras investigaciones y desarrollo en el manejo del dolor.
Comparación Con Compuestos Similares
Aminopyrimidinone derivatives: These compounds share a similar pyrimidinone core structure and are also investigated for their sodium channel blocking properties.
Other NaV1.7 blockers: Compounds such as tetrodotoxin and saxitoxin also target NaV1.7 channels but differ in their chemical structures and mechanisms of action.
Uniqueness: N-Me-aminopyrimidinone 9 is unique due to its high potency and selectivity for the NaV1.7 channel, minimal off-target effects, and improved pharmacokinetic properties . These characteristics make it a promising candidate for further research and development in pain management.
Propiedades
IUPAC Name |
6-amino-2-[(4-tert-butylphenyl)methylsulfanyl]-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-16(2,3)12-7-5-11(6-8-12)10-21-15-18-13(17)9-14(20)19(15)4/h5-9H,10,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMIFZLEDTUBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methylphenyl)piperazine](/img/structure/B2855923.png)
![4-cyano-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2855926.png)

![2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2855929.png)
![(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid](/img/structure/B2855931.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2855935.png)


![4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2855939.png)


![7-fluoro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2855943.png)
![2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B2855944.png)
